![molecular formula C7H4F2N2 B574974 2-Amino-3,6-difluorobenzonitrile CAS No. 190011-81-5](/img/structure/B574974.png)
2-Amino-3,6-difluorobenzonitrile
Overview
Description
2-Amino-3,6-difluorobenzonitrile, also known as 2-Cyano-3,6-difluoroaniline, is a fluorinated building block . It is used in cosmetic and pharmaceutical intermediates . The empirical formula is C7H4F2N2 and the molecular weight is 154.12 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1c(F)ccc(F)c1C#N
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 92-97 °C . It is miscible with water .Scientific Research Applications
Biological Evaluation and Antimicrobial Activities : A study synthesized and characterized a Cr(III) complex containing 2-aminobenzonitrile, evaluating its antimicrobial and antioxidant activities. This complex demonstrated moderate to potential activity against bacteria, higher activity against fungi, and substantial antioxidant activity compared to free ligands (Govindharaju et al., 2019).
Corrosion Inhibition Properties : 2-Aminobenzene-1,3-dicarbonitriles derivatives were investigated as corrosion inhibitors for mild steel and aluminum in acidic and alkaline environments. These compounds showed high inhibition efficiency and were found to adhere to the metal surface following the Langmuir adsorption isotherm (Verma et al., 2015).
Charge Transfer and Internal Conversion Studies : 2,6-Difluorobenzonitrile was used as a substrate to study the nucleophilic attack by enolate anions of ketones, focusing on the charge control character of the reaction and the influence of the substrate (Guedira & Beugelmans, 1992). Additionally, tetrafluoro-aminobenzonitriles were analyzed for their ultrafast intramolecular charge transfer and internal conversion, providing insights into the electron donor/acceptor reactions in these molecules (Galievsky et al., 2005).
Synthetic Applications and Chemical Reactions : Various studies detailed the synthesis of 2-aminobenzonitriles from different substrates and their subsequent applications in creating biologically active compounds and other chemicals. These studies highlight the versatility and chemical reactivity of 2-aminobenzonitriles and their derivatives in different reactions and conditions (Chen et al., 2018), (Hynes et al., 1988).
Theoretical and Quantum Chemical Studies : Theoretical approaches have been used to understand the inhibition mechanism of steel corrosion with aminobenzonitrile inhibitors. These studies include quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behavior and inhibition mechanism on steel surfaces (Saha & Banerjee, 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-3,6-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFHGOBMGGBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
190011-81-5 | |
Record name | 190011-81-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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